3-(4-Methylthiazol-5-yl)isoxazol-5-amine
Description
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-7(12-3-9-4)5-2-6(8)11-10-5/h2-3H,8H2,1H3 |
InChI Key |
BNFOASRNXKRHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-5-yl)isoxazol-5-amine can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the regioselective synthesis under mild basic conditions using hydroxyimoyl halides and dipolarophiles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Catalytic Optimization
The use of eco-friendly catalysts enhances reaction efficiency:
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| g-C₃N₄·OH | Water | 25–45 | 89–97 |
| Citric acid | Water | 20–30 | 82–85 |
Key advantages include reduced reaction times (<30 minutes) and avoidance of toxic solvents .
Substitution at the Amine Group
The primary amine (-NH₂) at position 5 of the isoxazole ring undergoes nucleophilic substitution with:
-
Acyl chlorides : Forms amide derivatives (e.g., 3-(4-methylthiazol-5-yl)-N-acetylisoxazol-5-amine) .
-
Sulfonyl chlorides : Produces sulfonamide analogs with enhanced antimicrobial activity .
Thiazole Ring Modifications
The 4-methylthiazole moiety participates in:
-
Electrophilic aromatic substitution : Bromination at the thiazole’s C2 position using NBS .
-
Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups .
Mechanistic Insights
The synthesis mechanism involves:
-
Oxime Formation : Ethyl acetoacetate reacts with hydroxylamine to generate an oxime intermediate .
-
Knoevenagel Condensation : The oxime reacts with 4-methylthiazole-5-carbaldehyde, facilitated by acid catalysts (e.g., citric acid), forming a methylene bridge .
-
Cyclization : Intramolecular nucleophilic attack by the oxime oxygen forms the isoxazole ring .
Biological Activity and Derivatives
Derivatives of 3-(4-methylthiazol-5-yl)isoxazol-5-amine show:
-
Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
HDAC Inhibition : IC₅₀ = 0.8 µM for analogs with hydroxamate substituents .
Stability and Pharmacokinetics
-
ADMET Profile : High gastrointestinal absorption (HIA >90%) and low CYP450 inhibition risk .
-
Thermal Stability : Decomposes above 250°C, confirmed by TGA/DSC .
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Multicomponent | Citric acid | 20 min | 82–85 | High |
| Nano-catalyzed | g-C₃N₄·OH | 25 min | 89–97 | Moderate |
| Solvent-free | None | 45 min | 78–83 | High |
Scientific Research Applications
The applications of 3-(4-methylthiazol-5-yl)isoxazol-5-amine are primarily in the realm of scientific research, particularly in the synthesis of new compounds with potential antimicrobial activities . The compound serves as a central scaffold in creating a variety of derivatives, including aminoisoxazoles, aminopyrazoles, and their urea and amide analogs .
Scientific Research Applications
Antimicrobial Activity :
- 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl) substituted aminoisoxazole, aminopyrazole, and their urea and amide analogs have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Salmonella typhi .
- Thiazole derivatives, in general, possess a wide range of biological activities, making them valuable in pharmacological applications .
- Specific 2,5-disubstituted thiazole derivatives have demonstrated potent antimicrobial activity against clinically relevant isolates of Methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis of Isoxazol-5-one Derivatives :
- This compound can be used in the synthesis of isoxazol-5-one derivatives, which are catalyzed by amine .
- These derivatives have various chemical structures, as evidenced by compounds such as 3-methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-one, 3-(chloromethyl)-4-(3-(4(dimethylamino)phenyl)allylidene)isoxazol-5(4H)-one, 4-(4-(methylthio)benzylidene)-3-propylisoxazol-5(4H)-one, and (4-(dimethylamino)phenyl)allylidene)-3-propylisoxazol-5(4H)-one .
Development of New Heterocyclic Compounds :
Mechanism of Action
The mechanism of action of 3-(4-Methylthiazol-5-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Features
Key Substituent Effects :
- The methyl group enhances hydrophobicity.
- 3-Methyl-4-[3-(trifluoromethyl)phenyl]isoxazol-5-amine (Compound 2) : The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the amine group compared to the methylthiazole substituent. This affects reactivity in substitution reactions .
- 3-(4-Methoxyphenyl)isoxazol-5-amine : The methoxy group is electron-donating, increasing electron density on the phenyl ring, which may enhance solubility in polar solvents compared to the methylthiazole derivative .
Table 1: Structural Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Electronic Effects |
|---|---|---|---|---|
| 3-(4-Methylthiazol-5-yl)isoxazol-5-amine | 4-Methylthiazol-5-yl | C₇H₈N₄OS | 188.23 g/mol | Moderate electron-withdrawing (thiazole), hydrophobic |
| 3-Methyl-4-[3-(trifluoromethyl)phenyl]... | 3-Trifluoromethylphenyl | C₁₁H₁₀F₃N₂O | 243.07 g/mol | Strong electron-withdrawing (CF₃) |
| 5-(4-Methylthiazol-5-yl)-1,3,4-thiadiazol-2-amine | Thiadiazole core + methylthiazole | C₆H₆N₄S₂ | 198.27 g/mol | Electron-deficient (thiadiazole) |
| 3-(4-Methoxyphenyl)isoxazol-5-amine | 4-Methoxyphenyl | C₁₀H₁₀N₂O₂ | 190.20 g/mol | Electron-donating (OCH₃) |
Physicochemical Properties
- Solubility : The methylthiazole group in the target compound likely reduces aqueous solubility compared to methoxyphenyl derivatives (e.g., 3-(4-Methoxyphenyl)isoxazol-5-amine) but improves lipid membrane permeability .
- Stability : Schiff base derivatives (e.g., N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine) are prone to hydrolysis, whereas the target compound’s stable isoxazole-thiazole linkage may enhance in vivo stability .
Biological Activity
3-(4-Methylthiazol-5-yl)isoxazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H8N4OS
- Molecular Weight : 196.24 g/mol
- IUPAC Name : 3-(4-methylthiazol-5-yl)-1,2-isoxazol-5-amine
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with isoxazole precursors. Various synthetic pathways have been explored, including:
- Condensation Reactions : Utilizing appropriate catalysts to facilitate the formation of the isoxazole ring.
- Substitution Reactions : Modifying existing thiazole compounds to introduce the isoxazole moiety.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against human promyelocytic leukemia (HL-60) cells. The cytotoxic effects were measured using an MTT assay, revealing an IC50 value of approximately 30 µM. Further analysis indicated that treatment with this compound led to:
- Induction of apoptosis as evidenced by increased levels of pro-apoptotic markers.
- Cell cycle arrest at the G1 phase, which was confirmed through flow cytometry studies.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Modulation of Signaling Pathways : It affects pathways related to cell survival and proliferation, particularly in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Antimicrobial Properties : A recent investigation demonstrated that derivatives of isoxazole exhibited enhanced antibacterial activity when modified with thiazole groups, including this compound .
- Anticancer Studies : In vivo experiments indicated that this compound could reduce tumor growth in xenograft models, suggesting its viability as a therapeutic agent .
Q & A
What are the key structural features of 3-(4-Methylthiazol-5-yl)isoxazol-5-amine that influence its biochemical activity?
The compound combines an isoxazole ring (with adjacent N and O atoms) and a 4-methylthiazole moiety. Isoxazole derivatives are known for enzyme inhibition due to their electron-deficient aromatic system, which facilitates π-π stacking and hydrogen bonding with biological targets . The methyl group on the thiazole enhances lipophilicity, potentially improving membrane permeability. Structural confirmation via NMR (1H/13C) and X-ray crystallography is critical to validate regiochemistry and planarity, as seen in related isoxazole-thiazole hybrids .
How can researchers optimize the synthesis of this compound to improve yield and purity?
- Catalyst selection : Chiral spirocyclic phosphoric acids (e.g., in enantioselective syntheses) improve stereochemical control, achieving >80% enantiomeric excess (ee) for similar compounds .
- Reaction conditions : Optimize temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., dichloromethane or acetonitrile) to favor intramolecular condensation .
- Purification : Use flash chromatography with a gradient solvent system (e.g., MeOH/CH2Cl₂, 5–10% v/v) to isolate high-purity (>95%) product .
- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (retention time consistency) .
What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H NMR identifies proton environments (e.g., NH₂ at δ 5.2–5.5 ppm; thiazole protons at δ 7.0–8.5 ppm). 13C NMR confirms carbonyl (C=O) and aromatic carbons .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns.
- IR spectroscopy : Detect functional groups (e.g., N-H stretch ~3400 cm⁻¹; C=N/C-O ~1600 cm⁻¹) .
- Advanced methods : 2D NMR (e.g., HSQC, HMBC) resolves connectivity in complex heterocycles .
How does the electronic nature of substituents on the thiazole ring affect reactivity in derivatization?
- Electron-withdrawing groups (EWGs) : Increase electrophilicity at the isoxazole C-3 position, facilitating nucleophilic substitution (e.g., amination or cross-coupling reactions) .
- Electron-donating groups (EDGs) : Enhance resonance stabilization, potentially reducing reactivity. For example, methoxy groups (EDG) on the thiazole may direct electrophilic substitution to specific positions .
- Methodological approach : Use Hammett plots or DFT calculations to correlate substituent σ-values with reaction rates .
What are the potential biological targets based on structural analogs?
- Protein kinases : Isoxazole-thiazole hybrids inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding. Molecular docking studies (e.g., AutoDock Vina) predict binding modes .
- Enzymes : Thiazole derivatives target cyclooxygenase (COX) and cytochrome P450. In vitro assays (e.g., COX-2 inhibition kits) validate activity .
- Antimicrobial targets : Structural analogs show activity against bacterial enoyl-ACP reductase .
What strategies mitigate conflicting data in biological activity profiling?
- Assay standardization : Use identical cell lines (e.g., HEK293 or HeLa) and positive controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal validation : Confirm binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
- Purity verification : Ensure compound purity >98% (via HPLC) to exclude confounding effects from impurities .
How is purity assessed during synthesis?
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity.
- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (deviation <0.4%) .
- Melting point : Sharp melting range (e.g., 150–152°C) indicates homogeneity .
What computational methods predict pharmacokinetic properties?
- SwissADME : Estimates LogP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For example, TPSA >60 Ų suggests poor blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulates solubility in physiological buffers (e.g., PBS) .
What stability considerations are critical for storage?
- Temperature : Store at –20°C under argon to prevent oxidation.
- Light sensitivity : Protect from UV exposure using amber vials.
- Stability testing : Conduct accelerated aging (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
How do SAR studies guide structural modification for enhanced efficacy?
- Substituent variation : Introduce halogens (Cl, F) at the thiazole 4-position to boost potency. Methyl groups improve metabolic stability .
- CoMFA/CoMSIA : Generate 3D-QSAR models to correlate steric/electronic fields with IC50 values .
- In vivo testing : Prioritize derivatives with <10 nM enzymatic activity and low cytotoxicity (CC50 > 50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
